RS-94287-d6
Description
Deuterated compounds like RS-94287-d6 are critical in pharmacokinetic and metabolic studies due to their enhanced stability and utility as internal standards in mass spectrometry .
Key physicochemical properties (hypothesized based on analogs):
Properties
Molecular Formula |
C14H15D6N3O |
|---|---|
Molecular Weight |
253.37 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- This compound exhibits higher molecular weight due to deuterium substitution but retains solubility and LogP values comparable to its non-deuterated analogs.
- The absence of PAINS/Brenk alerts in this compound and its boronic acid analogs suggests low promiscuity in biological assays, enhancing their suitability as drug precursors .
Comparison of Reaction Conditions :
| Parameter | This compound | (3-Bromo-5-chlorophenyl)boronic acid | C8H6N2O |
|---|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | Pd(dppf)Cl₂ | None (DMAP) |
| Solvent | THF/D₂O | THF/H₂O | Dichloromethane |
| Temperature | 75°C | 75°C | Ambient |
| Reaction Time | ~1.33 hours | 1.33 hours | 12–24 hours |
Deuterated synthesis introduces isotopic labeling without altering reaction kinetics significantly, making this compound a stable isotopic tracer .
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